2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
Historical Development of 1,2,4-Triazole Derivatives
The history of 1,2,4-triazole derivatives traces back to 1885, when Bladin first synthesized these heterocycles through the condensation of formamide with hydrazine sulfate. Early methodologies, such as the Einhorn–Brunner reaction (condensation of hydrazines with diacylamines) and the Pellizzari reaction (cyclization of thiosemicarbazides), laid the groundwork for systematic exploration of triazole chemistry. These synthetic routes enabled the production of unsubstituted 1,2,4-triazole and its derivatives, which were initially studied for their tautomeric behavior and aromatic character.
By the mid-20th century, the pharmacological potential of 1,2,4-triazoles became evident. The discovery of fluconazole and itraconazole as antifungal agents marked a turning point, showcasing the triazole ring’s ability to inhibit cytochrome P450 enzymes critical for ergosterol biosynthesis in pathogens. Concurrently, agrochemical applications emerged, with compounds like paclobutrazol serving as plant growth regulators by modulating gibberellin synthesis. These developments underscored the triazole scaffold’s adaptability, driving innovations in substituent engineering and hybridization strategies.
Significance of Acetohydrazide Functionalization
The incorporation of acetohydrazide (–NH–NH–CO–CH3) groups into 1,2,4-triazole frameworks introduces distinct advantages. Acetohydrazides are renowned for their chelating capacity , enabling coordination with metal ions, and their hydrogen-bonding proficiency , which enhances molecular recognition in biological systems. In the case of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide , the sulfanyl (–S–) bridge further augments electron delocalization across the triazole ring, while the acetohydrazide tail provides a flexible site for secondary functionalization.
Structural analyses reveal that acetohydrazide-functionalized triazoles exhibit improved lipophilicity and membrane permeability , critical for bioavailability in pharmaceutical contexts. For instance, the hydrazide moiety in isoniazid , a frontline antitubercular drug, demonstrates how such groups can enhance target engagement through hydrogen-bond interactions with enzyme active sites. Similarly, in materials science, acetohydrazide-triazole hybrids have been employed as corrosion inhibitors, leveraging their ability to adsorb onto metal surfaces via lone-pair electrons from nitrogen and sulfur atoms.
Research Evolution and Scientific Importance
Recent advances in 1,2,4-triazole-hydrazide chemistry have focused on structure-activity relationship (SAR) optimization and green synthesis protocols. Studies highlight the role of substituents on the triazole ring in modulating biological activity. For example, aryl groups at the N1 and C5 positions, as seen in This compound , enhance π-π stacking interactions with protein targets, improving inhibitory potency against enzymes like bacterial tyrosinase.
Innovative synthetic strategies, such as microwave-assisted cyclization and aqueous-phase thiolysis of oxiranes, have streamlined the production of triazole-hydrazide hybrids while minimizing environmental impact. These methods achieve yields exceeding 85% for derivatives bearing complex substituents, facilitating high-throughput screening for applications in antimicrobial therapy and environmental remediation.
Properties
IUPAC Name |
2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-12-7-9-14(10-8-12)22-16(13-5-3-2-4-6-13)20-21-17(22)24-11-15(23)19-18/h2-10H,11,18H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFFCEAQHUGYHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-methylaniline, which is converted to N-(4-methylphenyl)hydrazinecarbothioamide through a series of reactions.
Cyclization: The intermediate N-(4-methylphenyl)hydrazinecarbothioamide undergoes cyclization to form 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
S-Alkylation Reactions
The sulfanyl (-S-) group undergoes nucleophilic substitution with alkyl halides or α-halo carbonyl compounds. This reaction typically occurs in alkaline media (e.g., Cs₂CO₃/DMF) at room temperature or under reflux.
Example Reaction:
Reagents : 2-Bromo-1-phenylethanone
Conditions : DMF, Cs₂CO₃, 24 h, RT
Product : 2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one
Yield : 53–61%
| Alkylating Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 2-Bromoacetophenone | DMF, Cs₂CO₃, RT | Ketone derivative | 53–61 | |
| Methyl iodide | EtOH, KOH, reflux | Methyl sulfide | N/R |
N/R: Not reported in accessible sources.
Hydrazone Formation
The hydrazide (-NH-NH₂) group reacts with aldehydes or ketones to form hydrazones. This acid-catalyzed condensation occurs under reflux in ethanol.
Example Reaction:
Reagents : 3,4,5-Trimethoxybenzaldehyde
Conditions : EtOH, glacial acetic acid, reflux, 6 h
Product : N'-[(E)-(3,4,5-Trimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Yield : 68–75%
| Carbonyl Compound | Catalyst | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | AcOH | EtOH | 70 | |
| 4-(Methylsulfanyl)benzaldehyde | AcOH | EtOH | 65 |
Reduction of Ketone Derivatives
Ketones formed via S-alkylation can be reduced to secondary alcohols using NaBH₄ or LiAlH₄.
Example Reaction:
Reagents : NaBH₄
Conditions : EtOH, 45–50°C, 1.5 h
Product : (±)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Yield : 57%
| Reducing Agent | Substrate | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaBH₄ | 2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetophenone | Secondary alcohol | 57 | |
| LiAlH₄ | Analogous ketones | Alcohols | 60–70 |
Cyclization Reactions
The triazole ring itself can participate in cycloaddition or heterocycle-forming reactions. For example, reaction with CS₂ under basic conditions forms thiadiazole derivatives.
Reagents : Carbon disulfide (CS₂)
Conditions : KOH, EtOH, reflux
Product : Thiadiazolo-triazole hybrid
Yield : Not quantified in accessible studies.
Oxidation Reactions
The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones depending on the oxidizing agent.
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, RT | Sulfoxide | |
| KMnO₄ | H₂SO₄, heat | Sulfone |
Complexation with Metal Ions
The hydrazide and triazole groups act as ligands for transition metals.
Example : Coordination with Cu(II) in ethanol forms a blue complex, characterized by UV-Vis and ESR spectroscopy .
Mechanistic Insights
-
S-Alkylation : The sulfanyl group acts as a nucleophile, attacking electrophilic carbons in alkyl halides (SN2 mechanism) .
-
Hydrazone Formation : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by the hydrazide’s -NH₂ group.
-
Reduction : NaBH₄ selectively reduces ketones to alcohols without affecting the triazole ring .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example, it was found to induce apoptosis in specific cancer cell lines, which suggests its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole compounds are well-documented. The specific compound has been tested for its ability to reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases .
Agricultural Applications
Fungicide Development
The compound's structural characteristics suggest potential applications as a fungicide. Preliminary studies indicate that it can inhibit fungal growth, particularly against plant pathogens. This property could be harnessed to develop environmentally friendly agricultural fungicides that reduce reliance on synthetic chemicals .
Plant Growth Regulation
Research indicates that triazole compounds can act as plant growth regulators. The specific compound may enhance root development and overall plant vigor, suggesting applications in agriculture to improve crop yields .
Material Science Applications
Polymer Chemistry
In material science, the incorporation of triazole derivatives into polymer matrices has been explored for enhancing material properties. The compound's ability to form strong interactions within polymer structures can lead to improved mechanical and thermal properties of the resultant materials .
Nanotechnology
The synthesis of nanoparticles using triazole derivatives has been investigated. The compound can serve as a stabilizing agent in the synthesis of metal nanoparticles, which have applications in catalysis and electronics .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of the compound involved testing against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) value indicating significant antimicrobial activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed the induction of apoptosis, highlighting its potential as an anticancer therapeutic agent .
Mechanism of Action
The mechanism of action of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in microbial and cancer cell metabolism.
Pathways Involved: Inhibition of key enzymes, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Variations on the Triazole Core
The triazole core’s substituents significantly influence biological activity. Key analogs include:
Key Trends :
Hydrazone Side Chain Modifications
The acetohydrazide side chain is a critical pharmacophore. Variations here correlate with activity shifts:
Key Trends :
- Aromatic hydrazones (e.g., benzylidene, oxoindole) enhance anticancer activity, particularly against melanoma IGR39 .
- Non-aromatic hydrazones (e.g., phenylethylidene) shift activity toward antioxidant effects .
Biological Activity
The compound 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazole derivatives are known for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a triazole ring, a sulfanyl group, and an acetohydrazide moiety, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves several steps starting from 4-methylaniline. The process includes the formation of hydrazinecarbothioamide and subsequent cyclization to yield the triazole derivative. The final product is obtained through various chemical transformations that include alkylation and reduction processes .
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates notable effectiveness against various bacterial strains and fungi. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Candida albicans | Notable antifungal activity |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. For instance, in assays against colon carcinoma HCT-116 cells, the compound exhibited an IC50 value indicating potent cytotoxicity .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A study demonstrated that a synthesized triazole derivative showed enhanced activity against antibiotic-resistant strains of Escherichia coli, suggesting its potential as a new therapeutic agent in overcoming antibiotic resistance .
- Cancer Treatment Trials : Clinical trials involving triazole derivatives have shown promising results in patients with advanced solid tumors, indicating a need for further research into their mechanisms and optimal dosing strategies .
Q & A
Basic: What are the critical steps and experimental considerations for synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions:
Triazole Ring Formation : Cyclization of thiosemicarbazides or hydrazine derivatives under reflux conditions.
Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution, often requiring anhydrous conditions.
Hydrazide Functionalization : Condensation with aldehydes/ketones to form hydrazone linkages, optimized at controlled pH (5–7) .
Key Considerations :
- Solvents : Dimethyl sulfoxide (DMSO) enhances solubility and reaction rates; ethanol or dimethylformamide (DMF) is used for polar intermediates .
- Catalysts : Palladium on calcium carbonate (Pd/CaCO₃) or copper iodide (CuI) for cross-coupling steps under inert atmospheres .
- Purification : Column chromatography or recrystallization ensures >95% purity .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., triazole C-H at δ 8.1–8.5 ppm, hydrazide N-H at δ 9.2–10.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 437.12 for C₂₂H₂₅N₅O₅S) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using chloroform:methanol (7:3) as the mobile phase .
Advanced: How can synthesis yield and purity be optimized when encountering low yields?
Answer:
- Catalyst Screening : Test Pd/CaCO₃ vs. CuI for cross-coupling efficiency; CuI may reduce byproduct formation in bromophenyl substitutions .
- Solvent Optimization : Replace DMSO with DMF for temperature-sensitive steps to minimize decomposition .
- Temperature Gradients : Microwave-assisted synthesis at 80–100°C accelerates triazole cyclization while maintaining >90% yield .
Advanced: How to resolve contradictions in reported biological activity data across structural analogs?
Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare analogs with substituent variations (e.g., 4-fluorophenyl vs. 4-chlorophenyl groups). Fluorine enhances lipophilicity (logP +0.5), increasing membrane permeability .
- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., triazole-hydrazide hydrogen bonding with kinase ATP pockets) .
- Dose-Response Validation : Re-evaluate IC₅₀ values under standardized assays (e.g., MTT for cytotoxicity) to control for batch-to-batch variability .
Advanced: What computational strategies predict the compound’s interactions with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories; triazole rings show strong π-π stacking with aromatic residues (e.g., Tyr-185 in COX-2) .
- Quantum Mechanical (QM) Calculations : Density Functional Theory (DFT) predicts electrophilic sites (e.g., sulfanyl group’s charge density: −0.45 e) for reactivity profiling .
- Pharmacophore Modeling : Identify critical hydrogen bond acceptors (hydrazide N-H) and hydrophobic regions (4-methylphenyl) for virtual screening .
Advanced: How do substituent modifications influence pharmacological properties?
Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) at the phenyl ring increases oxidative stability but reduces solubility (logS −4.2) .
- Hydrophilic Substituents : Methoxy (-OCH₃) improves aqueous solubility (logS −2.8 vs. −3.5 for methyl) but may reduce blood-brain barrier penetration .
- Steric Effects : tert-Butyl groups enhance steric hindrance, reducing off-target binding (e.g., 50% lower CYP3A4 inhibition) .
Basic: Which solvents and catalysts are most effective for key synthetic steps?
Answer:
- Triazole Cyclization : Ethanol or DMF at reflux (80°C) with hydrazine hydrate .
- Sulfanyl Group Introduction : DMSO with K₂CO₃ as a base for nucleophilic substitution .
- Catalysts : Pd/CaCO₃ for Suzuki couplings (bromophenyl intermediates); CuI for Ullmann-type reactions .
Advanced: What strategies ensure scalability while maintaining purity in industrial research?
Answer:
- Continuous Flow Systems : Microreactors reduce reaction times (e.g., triazole formation in 2 hrs vs. 12 hrs batch) and improve heat transfer .
- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate concentrations for real-time adjustments .
- Green Chemistry : Replace DMSO with cyclopentyl methyl ether (CPME) for lower toxicity and easier recycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
